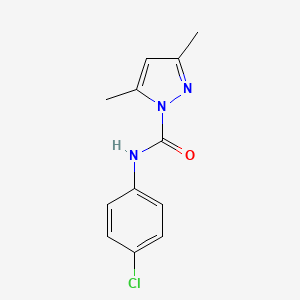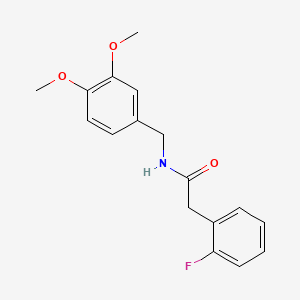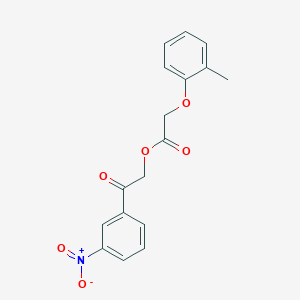![molecular formula C18H18ClNO2S B5807381 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5807381.png)
4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine, also known as CBOPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBOPM belongs to the class of morpholine-based compounds and has been found to exhibit significant biological activity.
Mécanisme D'action
The mechanism of action of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine is not fully understood. However, it has been suggested that 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine may exert its biological activity by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has also been found to exhibit anti-inflammatory and antioxidant activity, which may be beneficial in the treatment of various inflammatory disorders. Furthermore, 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been found to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine in lab experiments include its high purity and high yield, as well as its significant biological activity against cancer cells and inflammatory disorders. However, the limitations of using 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine in lab experiments include its potential toxicity and its lack of specificity for certain cell types.
Orientations Futures
There are several future directions for the research on 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine. One direction is to investigate the potential use of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine in combination with other drugs or therapies for the treatment of cancer and other diseases. Another direction is to explore the structure-activity relationship of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine and its analogs to optimize its biological activity and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine and its potential use in the treatment of neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine involves the reaction of 2-chlorobenzyl chloride with 4-hydroxyphenyl carbonothioic acid morpholine ester in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with a strong acid to yield 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine. The synthesis of 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various types of cancer cells, including breast, lung, and prostate cancer cells. 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has also been found to exhibit anti-inflammatory and antioxidant activity. Furthermore, 4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[4-[(2-chlorophenyl)methoxy]phenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c19-17-4-2-1-3-15(17)13-22-16-7-5-14(6-8-16)18(23)20-9-11-21-12-10-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAZHOXNRGTPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(2-Chlorobenzyl)oxy]phenyl}(morpholin-4-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)
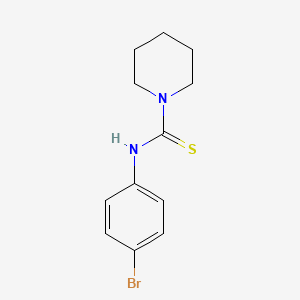
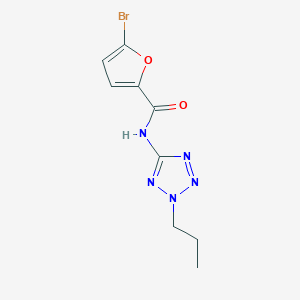

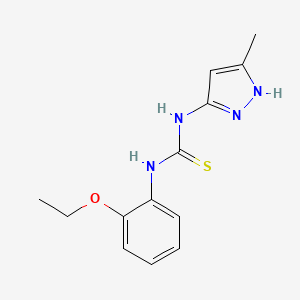
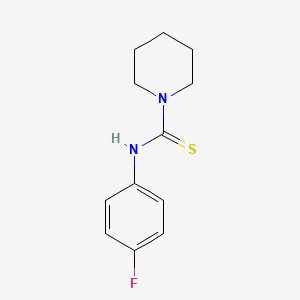
![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)
![2-cyclopentyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5807380.png)
